molecular formula C20H19N5O4S3 B2601737 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1334375-09-5

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide

Katalognummer B2601737
CAS-Nummer: 1334375-09-5
Molekulargewicht: 489.58
InChI-Schlüssel: RXGOZELNMUIMEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an oxadiazol-2-yl group, a thio group, and a sulfamoylbenzyl group. These groups are common in various pharmaceuticals and could potentially contribute to biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]thiazol-2-yl and oxadiazol-2-yl groups are aromatic and likely contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the thio group might be susceptible to oxidation, and the oxadiazol-2-yl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar sulfamoylbenzyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of N-substituted derivatives of acetamides, including compounds structurally related to 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds have shown variable extents of activity against selected microbial species, with some exhibiting significant antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents with reduced toxicity (Rehman et al., 2016; Ramalingam et al., 2019; Khalid et al., 2016).

Anti-Diabetic Potential

Novel bi-heterocycles structurally related to the compound of interest have been synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These molecules have shown potent inhibitory potential against the enzyme, indicating their utility as valuable anti-diabetic agents (Abbasi et al., 2020).

Anticancer Evaluation

Derivatives with structural similarities to 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide have been designed, synthesized, and evaluated for their anticancer activity. Several compounds in this series exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, related to the compound , have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies have demonstrated the compounds' effectiveness in forming a protective layer on mild steel surfaces, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).

Enzyme Inhibition Studies

The enzyme inhibition capabilities of these compounds, specifically targeting acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, have been explored. These studies have shown the potential of such compounds in therapeutic applications where enzyme inhibition is desired (Abbasi et al., 2018).

Wirkmechanismus

The mechanism of action would depend on the biological target of the compound. For instance, compounds containing a benzo[d]thiazol-2-yl group have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis .

Eigenschaften

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S3/c21-32(27,28)14-7-5-13(6-8-14)11-22-17(26)12-30-20-25-24-18(29-20)9-10-19-23-15-3-1-2-4-16(15)31-19/h1-8H,9-12H2,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOZELNMUIMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.